3'-Aminoacetophenone oxime 3'-Aminoacetophenone oxime
Brand Name: Vulcanchem
CAS No.: 6011-18-3
VCID: VC3924371
InChI: InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3
SMILES: CC(=NO)C1=CC(=CC=C1)N
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

3'-Aminoacetophenone oxime

CAS No.: 6011-18-3

Cat. No.: VC3924371

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

3'-Aminoacetophenone oxime - 6011-18-3

Specification

CAS No. 6011-18-3
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name N-[1-(3-aminophenyl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3
Standard InChI Key LHVHZPGARRZDCY-UHFFFAOYSA-N
Isomeric SMILES C/C(=N/O)/C1=CC(=CC=C1)N
SMILES CC(=NO)C1=CC(=CC=C1)N
Canonical SMILES CC(=NO)C1=CC(=CC=C1)N

Introduction

3'-Aminoacetophenone oxime is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. It is characterized by the presence of an amino group (-NH₂) attached to the third position of the acetophenone oxime structure. This compound is synthesized through the reaction of 3'-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate, under reflux conditions .

Synthesis Method

The synthesis of 3'-Aminoacetophenone oxime involves reacting 3'-aminoacetophenone with hydroxylamine hydrochloride in ethanol. The reaction mixture is heated at 55°C for several hours, resulting in a pale-yellow solution that, upon cooling and filtration, yields a brown needle-like solid .

Chemical Reactions and Applications

3'-Aminoacetophenone oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

Oxidation can lead to the formation of nitroso or nitro derivatives using reagents like potassium permanganate or hydrogen peroxide.

Reduction Reactions

The oxime group can be reduced to yield the corresponding amine through catalytic hydrogenation using palladium on carbon.

Substitution Reactions

The amino group can participate in acylation or sulfonation reactions with acyl chlorides or sulfonyl chlorides in the presence of a base.

Biological and Pharmacological Applications

3'-Aminoacetophenone oxime exhibits potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies indicate that this compound inhibits the growth of various bacterial strains and fungi by interacting with essential biological macromolecules.

Coordination Chemistry

3'-Aminoacetophenone oxime serves as a ligand in coordination complexes with metal ions, influencing catalytic processes and material properties.

Industrial Applications

It is used in the production of dyes and pigments due to its reactive functional groups, and it contributes to the synthesis of fine chemicals in pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityMechanism of Action
3'-Aminoacetophenone oximeAntimicrobial, anticancerInteraction with enzymes, metal ion binding
4'-Aminoacetophenone oximeSimilar antimicrobial propertiesDifferent reactivity due to amino position
2'-Aminoacetophenone oximeReduced activitySteric hindrance affects reactivity

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